

The Genesis of Evocalcet: A Next-Generation Calcimimetic for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

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A Technical Guide on the Discovery and Development of a Novel Calcium-Sensing Receptor Agonist

Introduction

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and mineral metabolism disorders. The calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, is the principal regulator of PTH secretion. Calcimimetics, which allosterically modulate the CaSR to increase its sensitivity to extracellular calcium, represent a cornerstone of SHPT management. Cinacalcet, the first-in-class calcimimetic, effectively lowers PTH levels but is often associated with gastrointestinal adverse events, limiting its clinical utility. This technical guide details the discovery and development of **evocalcet**, a second-generation calcimimetic designed to offer comparable efficacy to cinacalcet with an improved safety profile.

Lead Optimization and In Vitro Characterization

The development of **evocalcet** began with the goal of identifying a novel CaSR agonist with an improved therapeutic window compared to cinacalcet.[1] A key objective was to reduce the gastrointestinal side effects and the potent inhibition of the cytochrome P450 isoenzyme CYP2D6 observed with cinacalcet.[1] Optimization of lead compounds, starting from a



cinacalcet scaffold, led to the identification of a series of pyrrolidine derivatives.[1] Structure-activity relationship (SAR) studies focused on enhancing CaSR agonistic activity while improving the drug metabolism and pharmacokinetic (DMPK) profile.[2]

Evocalcet emerged from this rigorous screening process, demonstrating potent agonistic activity on the human CaSR (hCaSR) expressed in HEK293 cells.[3] In these in vitro assays, **evocalcet** induced a concentration-dependent increase in intracellular calcium, indicative of CaSR activation.[3]

Kev In Vitro Data

| Parameter | Evocalcet | Cinacalcet | Reference |
|-----------------------------------|-------------|------------|-----------|
| CaSR Agonistic Activity (EC50) | 243 ± 15 nM | - | [4] |

Preclinical Pharmacology

The preclinical development of **evocalcet** involved extensive evaluation in animal models to assess its efficacy, pharmacokinetics, and safety.

In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism

The 5/6 nephrectomy (5/6 Nx) rat model is a well-established animal model that mimics human CKD and the subsequent development of SHPT.[5] In this model, **evocalcet** demonstrated a dose-dependent suppression of serum PTH and calcium levels.[6] Notably, **evocalcet** was found to be approximately 30 times more potent than cinacalcet in normal rats, a difference attributed to its significantly higher bioavailability.[6]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats revealed that **evocalcet** possesses high oral bioavailability, a significant improvement over cinacalcet. This favorable pharmacokinetic profile allows for lower effective doses, which is hypothesized to contribute to its improved gastrointestinal tolerability. [6]



| Species | Dose (mg/kg) | Bioavaila bility (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Referenc e |
|---------|-----------------|-------------------------|-----------------|----------|------------------|---------------|
| Rat | 0.3 | >80% | 137 ± 29 | 1.0 | 739 ± 138 | [6] |
| Rat | 1 | - | 452 ± 103 | 1.0 | 2580 ± 540 | [6] |

Safety Pharmacology

A critical aspect of **evocalcet**'s preclinical evaluation was its gastrointestinal safety profile. In rats, cinacalcet induced a significant delay in gastric emptying, a potential contributor to its emetic effects. In contrast, **evocalcet** had no marked effect on gastric emptying.[7] Furthermore, in common marmosets, a species known to exhibit emesis, **evocalcet** induced significantly less vomiting compared to cinacalcet.[7]

Clinical Development

The clinical development program for **evocalcet** was designed to systematically evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety in both healthy volunteers and patients with SHPT.

Phase I Studies in Healthy Volunteers

First-in-human Phase I studies were conducted in healthy Japanese and Chinese subjects to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of **evocalcet**.[8][9] These studies demonstrated that **evocalcet** was well-tolerated and exhibited a dose-proportional pharmacokinetic profile.[8][9] Following oral administration, **evocalcet** was rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2 hours and an elimination half-life (t1/2) ranging from 13 to 20 hours.[9] Importantly, these studies also showed a dose-dependent decrease in intact PTH and corrected calcium levels.[8][9]



| Populatio n | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Referenc e |
|---|-----------|-----------------|----------|----------------|------------------|---------------|
| Healthy Japanese Subjects (Single Dose) | 1 mg | 58.8 | 1.5 | 13.0 | 567 | [10] |
| 20 mg | 903 | 2.0 | 19.8 | 11400 | [9] | |
| Healthy Chinese Subjects (Single Dose) | 1 mg | 43.1 ± 14.7 | 1.0 | 16.0 | 389 ± 112 | [8] |
| 12 mg | 509 ± 132 | 2.0 | 20.8 | 5850 ± 1210 | [8] | |

Phase II and III Studies in Patients with Secondary Hyperparathyroidism

Subsequent clinical trials in patients with SHPT on hemodialysis were designed to establish the efficacy and safety of **evocalcet**. A pivotal Phase III, randomized, double-blind, head-to-head comparison trial was conducted in Japanese hemodialysis patients to compare **evocalcet** with cinacalcet.[11][12]

The primary endpoint of this study was the non-inferiority of **evocalcet** to cinacalcet in achieving a target mean intact PTH level of 60 to 240 pg/mL. The results demonstrated that **evocalcet** was non-inferior to cinacalcet in suppressing PTH levels.[11][12] A key secondary endpoint was the incidence of gastrointestinal-related adverse events. In this regard, **evocalcet** demonstrated a statistically significant lower incidence of these side effects compared to cinacalcet.[11][12]



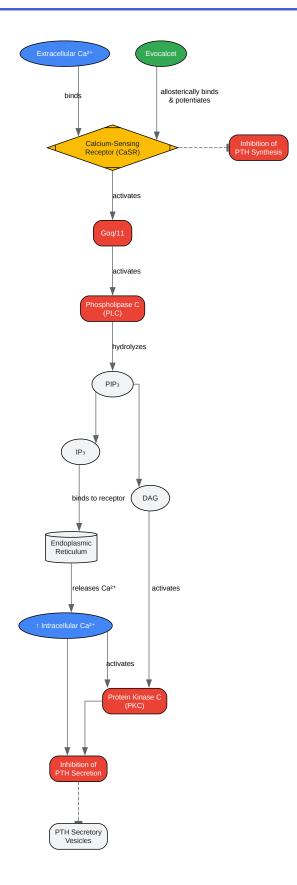
| Study | Treatment Group | N | Patients Achieving Target iPTH (%) | Gastrointes tinal Adverse Events (%) | Reference |
|-------------------------------------|--------------------|------|---|---|-----------|
| Phase III Head-to- Head Trial | Evocalcet | 317 | 72.7 | 18.6 | [11][12] |
| Cinacalcet | 317 | 76.7 | 32.8 | [11][12] | |

Long-term extension studies have further confirmed the sustained efficacy and safety of **evocalcet** in managing SHPT in patients on dialysis.[13][14]

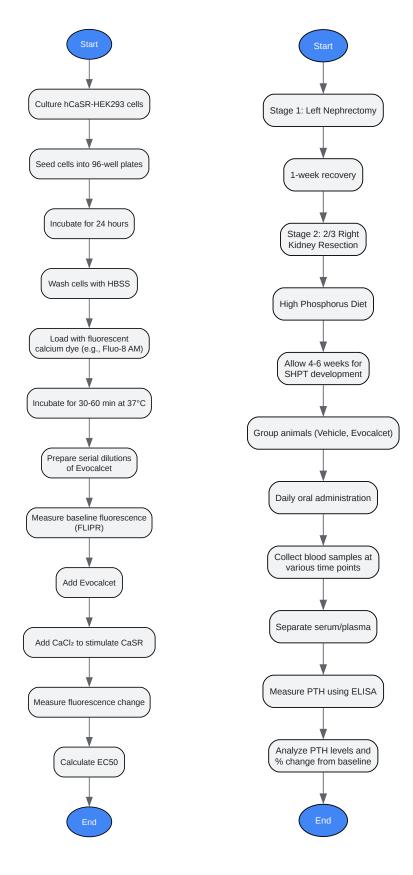
Mechanism of Action: Signaling Pathway

Evocalcet, like other calcimimetics, is an allosteric modulator of the CaSR. It binds to a site on the transmembrane domain of the receptor, distinct from the extracellular calcium-binding site. This binding increases the receptor's sensitivity to extracellular calcium ions. As a result, at any given calcium concentration, the CaSR is more active in the presence of **evocalcet**. This enhanced activation of the CaSR in the parathyroid gland leads to the inhibition of PTH synthesis and secretion.









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- To cite this document: BenchChem. [The Genesis of Evocalcet: A Next-Generation Calcimimetic for Secondary Hyperparathyroidism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607391#discovery-and-development-of-evocalcet-as-a-calcimimetic]

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